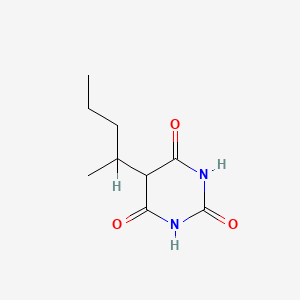
5-(sec-Pentyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(sec-Pentyl)barbituric acid is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
5-(sec-Pentyl)barbituric acid is a derivative of barbituric acid, which has garnered attention for its potential applications in various scientific and therapeutic domains. This compound, with the chemical formula C9H14N2O3, is primarily recognized as an intermediate in the synthesis of secobarbital, a well-known sedative and hypnotic agent. Below is a detailed exploration of its applications, supported by relevant data tables and case studies.
Structure and Characteristics
This compound features a pyrimidine ring structure that is characteristic of barbiturates, which are known for their central nervous system (CNS) depressant effects. The presence of the sec-pentyl group at the 5-position enhances its lipophilicity, influencing its pharmacokinetic properties.
Pharmacological Research
This compound is primarily utilized as an intermediate in the synthesis of secobarbital, which has significant applications as a sedative and anesthetic. Secobarbital has been widely used in both human and veterinary medicine for its hypnotic properties. Its efficacy as a treatment for insomnia and as a pre-anesthetic agent underscores the relevance of this compound in pharmacological studies.
Therapeutic Uses
- Sedative-Hypnotics : As part of the barbiturate class, derivatives like secobarbital are used to induce sleep or sedation in patients undergoing surgical procedures.
- Anticonvulsant Properties : Some studies suggest that barbiturate derivatives may possess anticonvulsant properties, making them candidates for research into epilepsy treatments.
Research on CNS Activity
The compound's role in CNS activity has been investigated extensively. Barbiturates are known to enhance GABAergic transmission, leading to increased inhibitory neurotransmission. This mechanism is critical for understanding how this compound and its derivatives can modulate neuronal excitability.
Case Study 1: Synthesis and Activity
A study focused on synthesizing various barbiturate derivatives highlighted the potential of this compound as a precursor for compounds with enhanced hypnotic activity. The research demonstrated that modifications at the 5-position can significantly alter pharmacological effects, suggesting avenues for developing new therapeutic agents .
Case Study 2: Comparative Analysis
Comparative analyses of different barbiturate derivatives have shown that those with branched alkyl groups, such as sec-pentyl, often exhibit improved lipid solubility and faster onset of action compared to their straight-chain counterparts. This characteristic makes them particularly useful in clinical settings where rapid sedation is required .
Eigenschaften
CAS-Nummer |
83-29-4 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-5(2)6-7(12)10-9(14)11-8(6)13/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
QSELDKYOARDOCZ-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1C(=O)NC(=O)NC1=O |
Kanonische SMILES |
CCCC(C)C1C(=O)NC(=O)NC1=O |
Key on ui other cas no. |
83-29-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















